molecular formula C11H8ClFN2 B1371279 4-Chloro-6-(4-fluorobenzyl)pyrimidine

4-Chloro-6-(4-fluorobenzyl)pyrimidine

Cat. No.: B1371279
M. Wt: 222.64 g/mol
InChI Key: GQJKUSNDJLVEBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6-(4-fluorobenzyl)pyrimidine (CAS 405931-01-3) is a versatile fluorinated pyrimidine derivative valued in medicinal chemistry as a key synthetic intermediate. Its molecular formula is C 11 H 8 ClFN 2 , with a molecular weight of 222.65 . The structure features a pyrimidine ring substituted with a chloro group and a 4-fluorobenzyl group, making it a valuable scaffold for constructing more complex molecules via nucleophilic aromatic substitution . This compound serves as a crucial building block in pharmaceutical research for the development of novel bioactive molecules. Pyrimidine cores, like the one in this reagent, are frequently explored in the design of potential anticancer agents and antitubercular compounds . Researchers utilize this chloro- and fluoro-substituted heterocycle to generate diverse compound libraries for high-throughput screening against various biological targets, aiding in the discovery of new therapeutic leads . This product is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for personal use.

Properties

Molecular Formula

C11H8ClFN2

Molecular Weight

222.64 g/mol

IUPAC Name

4-chloro-6-[(4-fluorophenyl)methyl]pyrimidine

InChI

InChI=1S/C11H8ClFN2/c12-11-6-10(14-7-15-11)5-8-1-3-9(13)4-2-8/h1-4,6-7H,5H2

InChI Key

GQJKUSNDJLVEBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=CC(=NC=N2)Cl)F

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
4-Chloro-6-(4-fluorobenzyl)pyrimidine serves as a critical building block in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that enhance biological activity, particularly in the development of drugs targeting cancer, viral infections, and inflammatory diseases.

  • Anticancer Activity : Research indicates that derivatives of pyrimidine compounds exhibit cytotoxic effects against several cancer cell lines, including HeLa and K562. The mechanism often involves the inhibition of specific kinases or enzymes essential for cancer cell proliferation .
  • Antiviral Properties : The compound has shown promise as an antiviral agent, with studies indicating its effectiveness against certain viral targets. Its structural features facilitate interactions with viral enzymes, potentially inhibiting their function.
  • Anti-inflammatory Effects : Similar compounds have demonstrated significant inhibition of COX-2 activity, suggesting that this compound could be explored further for anti-inflammatory drug development.

Biological Research

Enzyme Inhibition Studies
The compound is utilized in biological research to study enzyme inhibitors and receptor antagonists. Its ability to modulate specific biological pathways makes it valuable for understanding disease mechanisms and developing therapeutic strategies.

  • Mechanism of Action : The compound may act as an enzyme inhibitor or receptor antagonist, influencing various signaling pathways critical for cell survival and proliferation. This characteristic is particularly useful in drug discovery where targeting specific enzymes can lead to effective treatments.

Industrial Applications

Agrochemicals and Material Science
In addition to its medicinal applications, this compound is also relevant in the development of agrochemicals and functional materials.

  • Agrochemical Development : The compound is used as an intermediate in the synthesis of agricultural products, contributing to the formulation of pesticides and herbicides .
  • Materials Science : Its unique chemical properties allow it to be employed in creating functional materials with specific characteristics suitable for electronic devices and other industrial applications .

Case Studies

  • Anticancer Research : A study demonstrated that derivatives of pyrimidines similar to this compound exhibited potent inhibitory effects on human thymidylate synthase (TS) and dihydrofolate reductase (DHFR), key targets in cancer therapy. The compound showed IC50 values significantly lower than established drugs like pemetrexed, indicating its potential as a lead compound for further development .
  • Antimicrobial Activity : Research has highlighted the antimicrobial properties of fluorinated pyrimidines. In vitro studies showed enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, suggesting that this compound could be developed into a new class of antibiotics.
  • Inflammation Studies : Investigations into the anti-inflammatory properties of pyrimidine derivatives revealed that compounds exhibiting similar structural features to this compound could effectively inhibit COX-2 activity, positioning them as candidates for treating inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Core

4-Chloro-6-(3-fluorophenyl)pyrimidine
  • Synthesis : Typically involves nucleophilic aromatic substitution or Suzuki coupling .
  • Applications : Explored as intermediates in kinase inhibitor development .
6-Chloro-N-(4-fluorobenzyl)pyrimidin-4-amine
  • Structure : Pyrimidine with a 4-fluorobenzylamine group at position 5.
  • Key Differences : The amine linker introduces hydrogen-bonding capability, which may enhance interactions with biological targets like phosphodiesterases .
  • Biological Activity : Similar fluorinated benzyl derivatives show selectivity for phosphodiesterase-5 (PDE5) inhibition .

Heterocyclic-Fused Pyrimidine Derivatives

4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
  • Structure : Pyrazolo[3,4-d]pyrimidine core with chloromethyl and methyl groups.
  • Synthesis : Achieved via POCl₃-mediated chlorination, yielding 72% efficiency .
  • Biological Activity : Demonstrates antimicrobial and anticancer properties due to dual chloro substituents enhancing electrophilicity .
4-Chloro-6-(trifluoromethyl)thieno[2,3-d]pyrimidine
  • Structure: Thieno[2,3-d]pyrimidine core with a trifluoromethyl group.
  • Synthesis : Prepared using phosphorus oxychloride under reflux conditions .
  • Applications : Acts as a potent PI5P4Kγ inhibitor, with the trifluoromethyl group enhancing blood-brain barrier penetration .

Substituent Effects on Physical and Chemical Properties

Compound Melting Point (°C) Solubility LogP (Predicted) Key Spectral Data (¹H NMR)
4-Chloro-6-(4-fluorobenzyl)pyrimidine N/A Low in water 3.2 δ 4.08 (s, CH₃), 8.46 (s, C-H)
4-Chloro-6-(3-fluorophenyl)pyrimidine N/A Moderate in DCM 2.8 δ 7.74–7.64 (m, Ar-H)
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine 68–69 Low in water 2.5 δ 4.92 (s, CH₂Cl)
4-Chloro-6-(trifluoromethyl)thieno[2,3-d]pyrimidine 96–98 High in DCM 3.5 δ 8.32–8.23 (m, Ar-H)

Preparation Methods

Starting Material Preparation: 4-Chloro-6-Halopyrimidines

The synthesis typically begins with the preparation of 4-chloro-6-hydroxypyrimidine or 4,6-dichloropyrimidine intermediates, which are key precursors for further functionalization.

  • Conversion of 4-chloro-6-methoxypyrimidine to 4-chloro-6-hydroxypyrimidine
    This is achieved by reacting 4-chloro-6-methoxypyrimidine with dry hydrogen halides (e.g., hydrogen chloride) in an appropriate solvent at mild temperatures (5 to 30 °C). The methyl group is cleaved as methyl halide gas, and the product precipitates out for easy isolation by filtration. The process is efficient, yielding over 99% purity as confirmed by HPLC analysis.

  • Synthesis of 4,6-dichloropyrimidine
    A common method involves treating 4,6-dihydroxypyrimidine with phosphorus oxychloride (POCl3) in the presence of bases like N,N-dimethylcyclohexylamine. The reaction is conducted at temperatures ranging from 50 to 100 °C over several hours. After the reaction, POCl3 is removed by distillation, and the crude 4,6-dichloropyrimidine is purified by distillation under reduced pressure, yielding 86.8% pure product.

Step Reagents/Conditions Temperature (°C) Yield (%) Notes
Methoxy to Hydroxy conversion 4-chloro-6-methoxypyrimidine + HCl 5–30 >99 Methyl halide escapes as gas; product precipitates
Hydroxypyrimidine to Dichloropyrimidine 4,6-dihydroxypyrimidine + POCl3 + base 50–100 86.8 POCl3 distilled off; product purified by distillation

Introduction of the 4-Fluorobenzyl Group at the 6-Position

The key step for preparing 4-chloro-6-(4-fluorobenzyl)pyrimidine is the nucleophilic substitution of the 6-chloro group with a 4-fluorobenzyl moiety.

  • Nucleophilic Substitution via Benzylation
    The 6-chloropyrimidine intermediate undergoes nucleophilic substitution with 4-fluorobenzyl bromide or related benzyl halides under basic conditions. This reaction can be performed in polar aprotic solvents with bases like sodium hydride or potassium carbonate to facilitate the substitution. However, direct benzylation of some pyrimidine derivatives may lead to side products and mixtures, requiring careful optimization or protection strategies.

  • Protection and Stepwise Functionalization
    To improve selectivity, the 2-amino group of pyrimidine can be protected (e.g., with pivaloyl chloride) before chlorination and benzylation. After introducing the 4-chloropyrimidine intermediate, N-benzylation with 4-fluorobenzyl bromide affords the desired this compound after deprotection.

  • Palladium-Catalyzed Coupling Methods
    Alternative methods involve palladium-catalyzed cross-coupling reactions between halopyrimidines and arylboronic acids or benzyl derivatives. For example, a mixture of halopyrimidine and 4-fluorophenylboronic acid in n-propanol with Pd(OAc)2 and triphenylphosphine under reflux can yield aryl-substituted pyrimidines with good yields (up to 76%).

Step Reagents/Conditions Temperature (°C) Yield (%) Notes
Direct benzylation 6-chloropyrimidine + 4-fluorobenzyl bromide + base Room temp to reflux Variable May produce mixtures; purification needed
Protection + chlorination + benzylation 2-amino pyrimidine → protected → chlorinated → benzylated 25–60 70–90 Improved selectivity via protection
Pd-catalyzed coupling Halopyrimidine + 4-fluorophenylboronic acid + Pd catalyst Reflux ~76 Alternative arylation method

Representative Experimental Data and Characterization

  • Physical Properties
    4-(4-fluorobenzyl)-6-(4-fluorophenyl)-2-phenylpyrimidine analogs show melting points around 58–59 °C and yields of 82% in similar coupling reactions.

  • Spectroscopic Data
    Characterization by ^1H NMR and ^13C NMR confirms the substitution pattern, with signals corresponding to benzyl methylene protons (~4.2 ppm) and aromatic protons in the expected regions. High-resolution mass spectrometry (HRMS) matches calculated molecular weights.

Summary Table of Preparation Methods

Preparation Stage Method Description Key Reagents/Conditions Yield (%) Advantages/Notes
4-Chloro-6-hydroxypyrimidine Demethylation of 4-chloro-6-methoxypyrimidine Dry HCl, solvent, 5–30 °C >99 Simple, high purity, easy isolation
4,6-Dichloropyrimidine Chlorination of 4,6-dihydroxypyrimidine POCl3, N,N-dimethylcyclohexylamine, 50–100 °C 86.8 Well-established, scalable
Benzylation (direct) Nucleophilic substitution with 4-fluorobenzyl bromide Base, aprotic solvent, room temp to reflux Variable May require purification due to side products
Protection + chlorination + benzylation Stepwise protection, chlorination, then benzylation Pivaloyl chloride, POCl3, benzyl bromide 70–90 Improved selectivity and yield
Pd-catalyzed cross-coupling Coupling with 4-fluorophenylboronic acid Pd(OAc)2, triphenylphosphine, reflux ~76 Alternative method, good yields

Q & A

Basic: What are the recommended synthetic routes for 4-Chloro-6-(4-fluorobenzyl)pyrimidine in academic research?

A metal-free, high-yield approach involves reacting β-CF3 aryl ketones with amidines under mild conditions (room temperature to 60°C). Key steps include:

  • Condensation : β-CF3 ketones react with amidines to form intermediate dihydropyrimidines.
  • Oxidative fluorination : Using Selectfluor® or similar reagents to introduce fluorine at the 4-position.
  • Purification : Column chromatography (silica gel, hexane/EtOAc) yields products with >85% purity.
    This method avoids transition metals, simplifying purification and reducing costs .

Basic: What safety precautions are critical when handling this compound?

Critical precautions include:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Waste disposal : Segregate halogenated waste and transfer to certified hazardous waste facilities.
    Refer to GHS codes H303+H313+H333 (harmful if swallowed, in contact with skin, or inhaled) and safety protocols for halogenated pyrimidines .

Advanced: How can researchers address discrepancies in reported NMR spectral data for fluorinated pyrimidine derivatives?

To resolve contradictions:

  • Multi-nuclear NMR : Acquire 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR spectra for full structural elucidation.
  • Solvent standardization : Use deuterated DMSO or CDCl3_3 to minimize solvent-induced shifts.
  • Cross-validation : Compare with X-ray crystallography data (e.g., C–F bond lengths in ) to confirm substituent effects on chemical shifts .

Advanced: What strategies optimize regioselectivity in nucleophilic substitution reactions on the pyrimidine ring?

Regioselectivity is influenced by:

  • Electronic effects : The 4-chloro group activates the 2- and 6-positions for substitution. Use DFT calculations to predict charge distribution.
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity at electron-deficient positions.
  • Catalysts : Lewis acids (e.g., ZnCl2_2) can direct substitution to specific sites, as seen in related chloropyrimidine systems .

Basic: Which analytical techniques are essential for characterizing this compound?

Key techniques include:

  • HRMS : Confirm molecular formula (e.g., [M+H]+^+ with <2 ppm error).
  • Multinuclear NMR : Assign signals using 19F^{19}\text{F}-1H^{1}\text{H} coupling constants (e.g., 4JFH^4J_{F-H} ≈ 8 Hz for para-fluorobenzyl groups).
  • X-ray crystallography : Resolve ambiguities in regiochemistry, as demonstrated for methyl 4-(4-fluorophenyl)pyrimidine derivatives .

Advanced: How do electronic effects of the 4-fluorobenzyl group influence the reactivity of the pyrimidine core?

The 4-fluorobenzyl moiety:

  • Electron-withdrawing effect : The fluorine atom reduces electron density at the benzyl position, stabilizing intermediates in SNAr reactions.
  • Steric effects : Ortho-substituents on the benzyl group (e.g., ) can hinder nucleophilic attack at the 6-position.
  • Pharmacological impact : Enhanced metabolic stability due to C–F bonds, as observed in fluorinated drug candidates .

Advanced: What experimental designs mitigate side reactions during pyrimidine functionalization?

To minimize byproducts:

  • Temperature control : Maintain reactions below 60°C to prevent decomposition of sensitive intermediates.
  • Protecting groups : Use tert-butyloxycarbonyl (Boc) groups to shield amines during alkylation.
  • Kinetic monitoring : Employ in-situ IR or HPLC to track reaction progress and quench at optimal conversion .

Basic: How should researchers handle air/moisture-sensitive reactions involving this compound?

  • Schlenk techniques : Use flame-dried glassware under inert gas (N2_2/Ar).
  • Drying agents : Add molecular sieves (3Å) to reaction mixtures.
  • Storage : Keep substrates in sealed containers with desiccants (e.g., P2_2O5_5) .

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